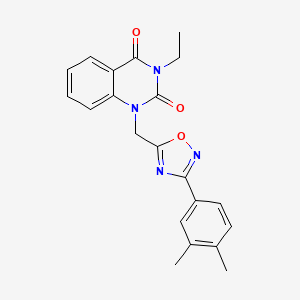
1-((3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-ethylquinazoline-2,4(1H,3H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of a compound can be determined using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry. These techniques can provide information on the arrangement of atoms in the molecule and the types of bonds present .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound, such as its melting point, boiling point, solubility, and reactivity, can be determined through various experimental methods .Applications De Recherche Scientifique
Synthesis and Characterization Techniques
Research on quinazoline derivatives and related compounds emphasizes the importance of synthesis and characterization techniques in the development of new chemical entities. Studies such as those conducted by Candan et al. (2001) and Kefayati et al. (2012) highlight methodologies for synthesizing hydroquinazoline derivatives and their characterization through crystallography and spectroscopy. These techniques are crucial for understanding the molecular structure, which in turn can guide the exploration of scientific applications (Candan, Kendi, Yarim, Saraç, & Ertan, 2001; Kefayati, Asghari, & Khanjanian, 2012).
Chemosensors for Ion Detection
Derivatives of naphthalimide, including those related to quinazoline compounds, have been developed as efficient reversible colorimetric and fluorescent chemosensors for ion detection, such as fluoride ions. This application is critical in environmental monitoring and analytical chemistry, as demonstrated by Zhang, Zhang, Ding, & Gao (2020) (Zhang, Zhang, Ding, & Gao, 2020).
Antimicrobial Activity
Compounds structurally similar to the one have been synthesized and evaluated for their antimicrobial properties. Research by Bhatt et al. (2015) on tetrahydroquinazoline derivatives has shown that these compounds exhibit significant antimicrobial activity against various bacterial and fungal strains. This indicates potential applications in developing new antimicrobial agents (Bhatt, Sharma, Patidar, Rathore, Senwar, & Mehta, 2015).
Agricultural Chemistry
The discovery and development of new herbicides are another area where quinazoline derivatives have shown potential. Compounds designed to inhibit specific enzymes in weed species offer a targeted approach to managing agricultural pests, as illustrated by the work on 4-Hydroxyphenylpyruvate dioxygenase inhibitors by He et al. (2020). Such research underlines the compound's role in the discovery of novel agricultural chemicals (He, Wu, Yu, Wu, Chen, Hao, Yang, Lin, & Yang, 2020).
Electroluminescent Materials
Quinazoline derivatives and related compounds have been explored for their potential application in organic light-emitting devices (OLEDs). Dobrikov, Dobrikov, & Aleksandrova (2011) synthesized new compounds with promising photophysical properties for use in electroluminescent layers, indicating their utility in electronic and photonic devices (Dobrikov, Dobrikov, & Aleksandrova, 2011).
Orientations Futures
Propriétés
IUPAC Name |
1-[[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-ethylquinazoline-2,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O3/c1-4-24-20(26)16-7-5-6-8-17(16)25(21(24)27)12-18-22-19(23-28-18)15-10-9-13(2)14(3)11-15/h5-11H,4,12H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFRUSOGGTHAMCX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=CC=CC=C2N(C1=O)CC3=NC(=NO3)C4=CC(=C(C=C4)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-ethylquinazoline-2,4(1H,3H)-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-(1,3-Benzodioxol-5-yl)-2-(tert-butyl)[1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile](/img/structure/B2360457.png)

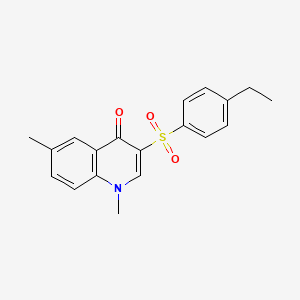
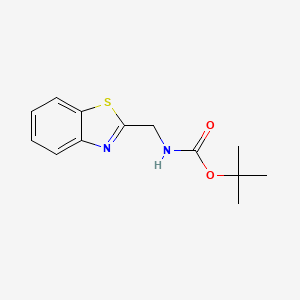
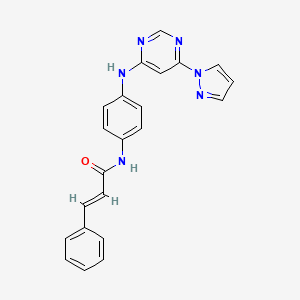
![2-[(1-Cyclopropylsulfonylpiperidin-3-yl)methoxy]-5-methylpyrimidine](/img/structure/B2360464.png)

![2-[(2-Ethylpyrazol-3-yl)methyl-(3-methylbutan-2-yl)amino]ethanesulfonyl fluoride](/img/structure/B2360466.png)

![N-[2-(2-furyl)-2-(phenylsulfonyl)ethyl]-N'-(4-methylbenzyl)ethanediamide](/img/structure/B2360469.png)
![N-(1-cyano-1,2-dimethylpropyl)-2-[(2-hydroxybutyl)(phenyl)amino]acetamide](/img/structure/B2360470.png)
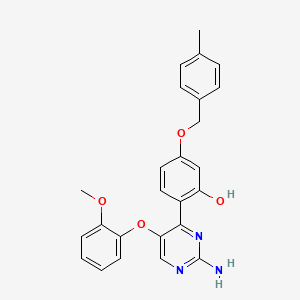
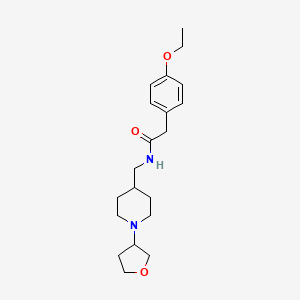
![N1-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-N2-(5-methylisoxazol-3-yl)oxalamide](/img/structure/B2360480.png)